molecular formula C13H16O3 B11999659 1-(2,4-Dimethoxyphenyl)-3-methyl-2-buten-1-one

1-(2,4-Dimethoxyphenyl)-3-methyl-2-buten-1-one

Cat. No.: B11999659
M. Wt: 220.26 g/mol
InChI Key: CQDSIKOYHNQIEM-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxyphenyl)-3-methyl-2-buten-1-one is an organic compound known for its unique chemical structure and properties. It is characterized by the presence of a dimethoxyphenyl group attached to a butenone backbone. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethoxyphenyl)-3-methyl-2-buten-1-one typically involves the reaction of 2,4-dimethoxybenzaldehyde with methyl vinyl ketone. The reaction is carried out in the presence of a base, such as sodium hydroxide, which facilitates the aldol condensation reaction. The reaction mixture is usually refluxed in ethanol to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and green chemistry principles can make the process more sustainable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethoxyphenyl)-3-methyl-2-buten-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(2,4-Dimethoxyphenyl)-3-methyl-2-buten-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s potential biological activities make it a candidate for studying its effects on various biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including antimicrobial and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxyphenyl)-3-methyl-2-buten-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,4-Dimethoxyphenyl)-3-methyl-2-buten-1-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-methylbut-2-en-1-one

InChI

InChI=1S/C13H16O3/c1-9(2)7-12(14)11-6-5-10(15-3)8-13(11)16-4/h5-8H,1-4H3

InChI Key

CQDSIKOYHNQIEM-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C1=C(C=C(C=C1)OC)OC)C

Origin of Product

United States

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